molecular formula C15H21N3O2S B5415480 N-(2-sec-butylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(2-sec-butylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No. B5415480
M. Wt: 307.4 g/mol
InChI Key: HAUOKWGHGKRIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-sec-butylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with two nitrogen atoms . The “sec-butylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a sec-butyl group attached to it . The “N-ethyl” part indicates an ethyl group (a two-carbon chain) attached to a nitrogen atom. The “sulfonamide” part refers to a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions involved and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a ring structure. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could potentially participate in a variety of chemical reactions. The types of reactions would depend on the specific functional groups present and their locations within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Sulfonamides, for example, are known to inhibit the growth of bacteria by preventing the synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as its potential as a pharmaceutical agent. Additionally, research could be conducted to develop more efficient methods for its synthesis .

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-12(3)14-8-6-7-9-15(14)17-21(19,20)13-10-16-18(5-2)11-13/h6-12,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUOKWGHGKRIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CN(N=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49822175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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